molecular formula C22H20N4O2S B2576023 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1358745-25-1

6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2576023
CAS No.: 1358745-25-1
M. Wt: 404.49
InChI Key: VIYIESWWDVXBIV-UHFFFAOYSA-N
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Description

The compound 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 4-ethylphenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a methylsulfanylphenyl group, which may enhance electronic properties and solubility.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-4-6-16(7-5-15)19-12-13-21(27)26(24-19)14-20-23-22(25-28-20)17-8-10-18(29-2)11-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIESWWDVXBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to different nitrogen-containing heterocycles .

Scientific Research Applications

6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound : 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one C₂₃H₂₁N₄O₂S 433.51 4-ethylphenyl, methylsulfanylphenyl-oxadiazole Under investigation
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one C₁₉H₁₅N₅OS 369.42 Phenyl, thioxo-triazole Reported anti-inflammatory activity
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one C₁₅H₁₆N₅O₂S 354.39 Ethyl-triazole, sulfanyl Commercial availability noted
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone C₂₃H₂₃N₅O₂S 433.53 4-methylbenzyl, ethyl-triazole No activity specified
Key Observations:

Core Structure: All compounds share a dihydropyridazinone core, but substitutions at positions 2 and 6 vary significantly.

Heterocyclic Moieties: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs in and employ 1,2,4-triazole rings. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may improve pharmacokinetics compared to triazoles .

The methylsulfanylphenyl substituent on the oxadiazole may improve solubility relative to bulkier groups like 4-methylbenzyl in . The thioxo-triazole group in introduces a sulfur atom, which could modulate redox activity or metal-binding properties.

Pharmacological Potential
  • Target Compound: No direct activity data is available, but its oxadiazole-containing analogs have been explored as kinase inhibitors due to their ability to mimic peptide bonds .
  • Analog from : Exhibits anti-inflammatory activity, suggesting that dihydropyridazinones with electron-deficient heterocycles (e.g., thioxo-triazoles) may target inflammatory pathways.
  • Analog from : Commercial availability implies prior synthetic interest, possibly for antimicrobial or anticancer applications.

Methodological Insights

The lumping strategy —grouping structurally similar compounds—could streamline comparative studies. For example, the target compound and its triazole analogs might be evaluated together to identify structure-activity relationships (SARs) for solubility or target binding.

Biological Activity

The compound 6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 1358745-25-1) is a novel synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 354.43 g/mol
  • Structural Features :
    • A dihydropyridazinone core.
    • Substituents including a 4-ethylphenyl group and a 1,2,4-oxadiazol moiety with a methylsulfanyl phenyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the oxadiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In one study, derivatives demonstrated IC₅₀ values in the low micromolar range against prostate cancer cells (PC3), indicating potent anticancer activity without significant cytotoxicity at higher concentrations (up to 100 µM) .

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. The oxadiazole moiety is believed to interact with cellular targets involved in the regulation of apoptosis and cell cycle progression. Notably, the compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are often implicated in cancer signaling pathways .

Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, it was found that a structurally similar compound exhibited significant anticancer effects in vitro against breast cancer cell lines. The study reported an IC₅₀ value of approximately 0.5 µM for the most potent derivative . This highlights the potential efficacy of compounds containing similar scaffolds.

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that derivatives of oxadiazoles can effectively reduce tumor growth without noticeable toxicity. The administration of these compounds resulted in a significant decrease in tumor size compared to control groups . These findings support further investigation into the therapeutic potential of This compound .

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